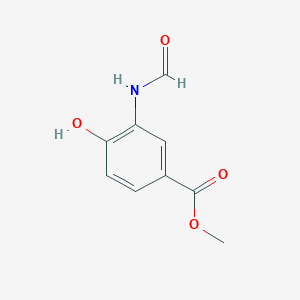
Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate
Overview
Description
Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol It is a derivative of benzodiazole, a class of heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate typically involves the bromination of a suitable benzodiazole precursor followed by esterification. One common method involves the reaction of 7-bromo-1-propyl-1,3-benzodiazole with methanol in the presence of a strong acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzodiazole derivatives can be formed.
Hydrolysis Product: The major product is 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid.
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
Scientific Research Applications
Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate is not well-documented. like other benzodiazole derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate: Similar in structure but with an ethyl group instead of a propyl group.
7-bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl ester group. This combination of functional groups provides distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 7-bromo-1-propylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-3-4-15-7-14-10-6-8(12(16)17-2)5-9(13)11(10)15/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQYCDJMRDSWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=CC(=C2)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


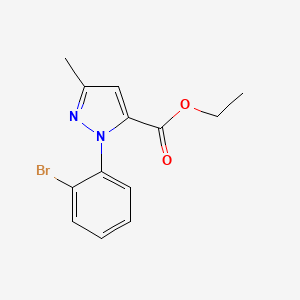
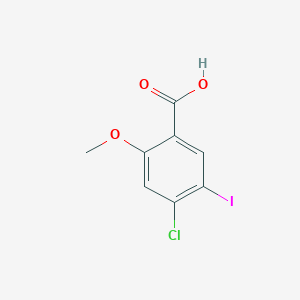
![7-Chloro-4-iodopyrrolo[3,4-b]pyridine](/img/structure/B1431975.png)
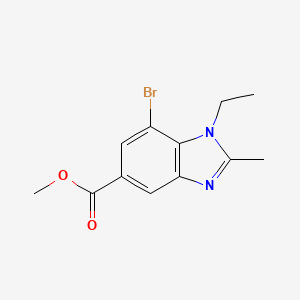
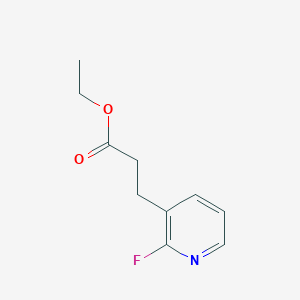
![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B1431982.png)
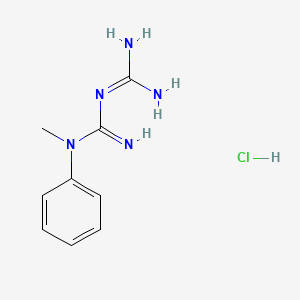

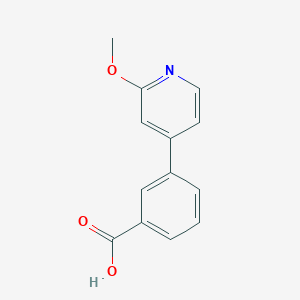
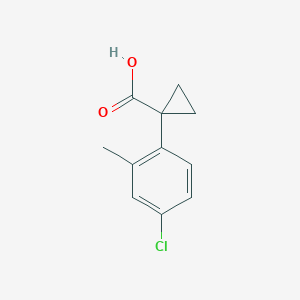
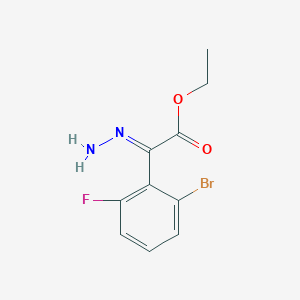

![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1431991.png)
